Grifolin

Descripción

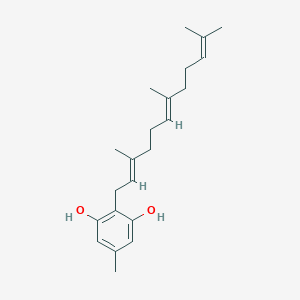

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-methyl-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-16(2)8-6-9-17(3)10-7-11-18(4)12-13-20-21(23)14-19(5)15-22(20)24/h8,10,12,14-15,23-24H,6-7,9,11,13H2,1-5H3/b17-10+,18-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHNKNRPGLTZPO-VZRGJMDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401044417 | |

| Record name | 5-Methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]-1,3-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401044417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Grifolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030446 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6903-07-7 | |

| Record name | Grifolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6903-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]-1,3-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401044417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GRIFOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P6UA2GF78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Grifolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030446 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

43 °C | |

| Record name | Grifolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030446 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Isolation of Grifolin

Fungal Bioprospecting for Grifolin

Fungal bioprospecting efforts have identified various mushroom species as sources of this compound. mdpi.comnih.gov

Isolation from Albatrellus Species

Mushrooms of the genus Albatrellus are well-documented sources of this compound. It is considered a major compound in extracts from several Albatrellus species. mdpi.comnih.gov Notable examples include:

Albatrellus ovinus mdpi.comnih.gov

Albatrellus confluens nih.govoncotarget.comspandidos-publications.comnih.govchemfaces.comnih.govmedchemexpress.comigib.res.inredlist.inforesearchgate.netresearchgate.netwikipedia.orgresearchgate.net

Albatrellus dispansus mdpi.comnih.govchemfaces.comresearchgate.netucp.pt

Albatrellus flettii nih.govthegoodscentscompany.comchemfaces.comtoxicology.czplos.org

Albatrellus caeruleoporus nih.govresearchgate.net

Research has shown that this compound isolated from Albatrellus dispansus exhibited antifungal activity against plant pathogenic fungi. chemfaces.comresearchgate.netucp.pt Albatrellus flettii, found in North American forests, also contains this compound, along with related compounds like neothis compound (B162079) and confluentin. chemfaces.comtoxicology.czplos.org

Isolation from Other Basidiomycetes

Beyond the Albatrellus genus, this compound has also been isolated from other Basidiomycetes. For instance, it has been reported as being isolated from the edible mushroom Boletus pseudocalopus. nih.govoncotarget.comthegoodscentscompany.comresearchgate.net

Botanical Sources of this compound

While primarily associated with fungi, this compound has also been identified in certain plant species. mdpi.com These botanical sources include:

Peperomia galioides mdpi.comresearchgate.net

Rhododendron dauricum mdpi.comthegoodscentscompany.com

Solanum lycopersicum mdpi.com

Kayea assamica (leaves) nih.gov

Daphne genkwa (twigs and leaves) researchgate.net

Extraction and Initial Purification Methodologies for this compound

The extraction and initial purification of this compound from its natural sources typically involve several steps, often guided by bioassays to track the active compound. chemfaces.comresearchgate.netplos.org

For fungal sources like Albatrellus species, common extraction methods involve using organic solvents. For example, the active compound was isolated from the fruiting bodies of Albatrellus dispansus using ethanol (B145695) extraction followed by bioassay-guided fractionation. chemfaces.comresearchgate.net Similarly, Albatrellus flettii specimens have been sequentially extracted with solvents such as 80% ethanol, 50% methanol, water, and 5% NaOH. plos.org Ethanol extracts from A. flettii fruiting bodies have shown potent anti-cell viability activity. plos.org

Initial purification often involves chromatographic techniques. For instance, purification of crude this compound from fungal extracts can involve dissolving the dried extract in petroleum ether. researchgate.net Flash column chromatography using silica (B1680970) gel with eluent systems like ethyl acetate/hexane mixtures has been employed for purification, yielding this compound as an orange-yellow or orange oil. mdpi.comamazonaws.com High-Performance Liquid Chromatography (HPLC) is also utilized for analysis and semi-preparative purification, often using C18 columns and acetonitrile-water gradients with UV detection. plos.orgrahn-group.com

Extraction from botanical sources may also involve organic solvents. A methanolic extract of the leaves of Kayea assamica was found to contain this compound as a major compound. nih.gov this compound was also obtained from the twigs and leaves of Daphne genkwa. researchgate.net

Detailed research findings on extraction and purification can involve specific solvent ratios and chromatographic conditions, as illustrated by synthetic procedures that mirror the final purification steps of the natural product. For example, in one synthesis, crude product was purified by SiO2 flash column chromatography using a 7–15% ethyl acetate/hexane gradient, resulting in this compound as an orange-yellow oil. mdpi.com Another synthetic route involved purification by flash chromatography (SiO2, hexanes/EtOAc = 16:1), yielding this compound as an orange oil. amazonaws.com

Grifolin Biosynthesis and Metabolic Pathways

Proposed Biosynthetic Routes to Grifolin

This compound is a meroterpenoid, meaning it is a hybrid compound derived from both terpenoid and polyketide pathways. While the precise in vivo biosynthetic pathway to this compound in its natural sources is not fully elucidated, proposed routes are based on its chemical structure, which consists of an orcinol (B57675) moiety and a farnesyl unit. mdpi.com

Chemical synthesis studies provide insights into how these units might be coupled. Regioselective synthesis approaches have explored the coupling of orcinol or its derivatives with farnesyl bromide. mdpi.comresearchgate.netacs.org One proposed route involves the allylation of a β-ketoester with farnesyl bromide, followed by cyclization and aromatization steps to form the phenolic core with the attached farnesyl chain. mdpi.com Another approach involves the direct coupling of orcinol with farnesol (B120207) using specific catalysts. researchgate.netresearchgate.netacs.org

The biosynthesis likely involves the mevalonate (B85504) or methylerythritol phosphate (B84403) pathways for the production of the farnesyl pyrophosphate precursor, and a polyketide synthase pathway for the synthesis of the orcinol-like aromatic ring. These two independently synthesized units would then be coupled through a prenylation reaction catalyzed by a prenyltransferase enzyme. Research into the biosynthesis of related prenylated aryl-aldehydes, such as LL-Z1272β, suggests the involvement of polyketide synthases, prenyltransferases, and NRPS-like enzymes. researchgate.net

Enzymatic and Genetic Aspects of this compound Biosynthesis

The enzymatic machinery involved in this compound biosynthesis is expected to include enzymes responsible for the synthesis of the aromatic ring, the farnesyl pyrophosphate, and the prenyltransferase that joins these two components. While specific enzymes directly involved in this compound biosynthesis have not been fully characterized, studies on fungal metabolic pathways highlight the roles of polyketide synthases (PKSs) and prenyltransferases in the production of similar meroterpenoids. nih.govresearchgate.net

Polyketide synthases are large enzymes that assemble carbon chains, which are then modified by tailoring enzymes to form the aromatic structures. nih.gov Prenyltransferases catalyze the attachment of isoprenoid units, such as the farnesyl group, to aromatic acceptor molecules. researchgate.net The regioselectivity of this prenylation step is crucial for determining the final structure of the meroterpenoid. mdpi.com

Genetic studies on fungal metabolism indicate that genes encoding enzymes involved in a specific biosynthetic pathway are often clustered together in the genome. nih.govplos.org These gene clusters can be hotspots for evolutionary processes like gene duplication and horizontal gene transfer, contributing to the diversity of fungal secondary metabolites. plos.org Identifying the gene cluster responsible for this compound biosynthesis would be a key step in understanding the enzymatic and genetic aspects of its production. Research on related compounds like LL-Z1272β has led to the identification of biosynthetic gene clusters containing genes for PKSs, prenyltransferases, and other modifying enzymes. researchgate.net

Further research is needed to isolate and characterize the specific genes and enzymes involved in each step of the this compound biosynthetic pathway in its natural producing organisms. This would involve techniques such as genome sequencing, transcriptome analysis, and enzyme assays.

Here is a table of compounds mentioned and their PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | 5372312 |

| Grifolic Acid | 9976563 |

| Orcinol | 459 |

| Farnesol | 445070 |

| Farnesyl Pyrophosphate | 5287957 |

| LL-Z1272β | 5281130 |

Data Table: Key Enzymes in Related Meroterpenoid Biosynthesis

| Enzyme Type | Proposed Role in this compound Biosynthesis | Examples from Related Pathways |

| Polyketide Synthase | Synthesis of the orcinol-like core | Involved in LL-Z1272β biosynthesis researchgate.net |

| Prenyltransferase | Attaching the farnesyl unit to the aromatic core | Involved in LL-Z1272β biosynthesis researchgate.net |

| Tailoring Enzymes | Modifications of the core or farnesyl unit |

Data Table: Natural Sources of this compound

| Organism | Type |

| Albatrellus confluens | Fungus |

| Albatrellus dispansus | Fungus |

| Albatrellus caeruleoporus | Fungus |

| Albatrellus flettii | Fungus |

| Albatrellus ovinus | Fungus |

| Peperomia galioides | Plant |

| Rhododendron dauricum | Plant |

| Solanum lycopersicum | Plant |

Chemical Synthesis and Structural Modifications of Grifolin

Total Synthesis Strategies for Grifolin

Total synthesis approaches for this compound aim to construct the entire molecule from simpler precursors. Early methods faced challenges with regioselectivity and yield. mdpi.com More recent strategies have focused on efficient and controlled coupling of the phenolic and terpenoid units. mdpi.comacs.orgfigshare.com

A key challenge in this compound synthesis is achieving regioselectivity in attaching the farnesyl group to the orcinol (B57675) core. The orcinol ring has multiple positions where alkylation can occur, leading to the formation of isomers like neothis compound (B162079). mdpi.comfao.org

One approach to address regioselectivity involves controlling the timing of allylation and cyclization steps using substrates like ethyl acetoacetate, ethyl crotonate, and farnesyl bromide. This method has been shown to prepare the desired cyclohexanedione intermediates regioselectively, which are then aromatized to this compound. mdpi.comresearchgate.netfao.org Another strategy utilized the thermal annulation of a cyclobutene (B1205218) derivative with a substituted acetylene (B1199291), where the farnesyl unit was pre-installed on the acetylene moiety to control regiochemistry. mdpi.com Alumina-promoted regioselective aromatic allylation has also been reported as an efficient one-step method for preparing this compound from orcinol and farnesol (B120207). acs.orgresearchgate.net

Various synthetic methodologies have been developed, often involving the preparation and transformation of key intermediates. Cyclohexane-1,3-diones containing the farnesyl unit have served as crucial intermediates in several syntheses. mdpi.comresearchgate.netfao.org Oxidative aromatization of these cyclohexanediones leads to the formation of the phenolic this compound structure. mdpi.comresearchgate.net

Another approach involved the use of a specially designed intermediate, a dioxane-4,6-dione-keto-dioxinone, into which farnesol was introduced. mdpi.com Palladium-catalyzed decarboxylative allylic rearrangement followed by biomimetic aromatization of this intermediate furnished this compound. mdpi.comdntb.gov.ua Some syntheses have also explored the direct coupling of orcinol and farnesyl chloride, although this can result in a mixture of this compound and neothis compound that requires separation. researchgate.net

Regioselective Synthetic Approaches to this compound

Synthesis of this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives is undertaken to investigate the structural features responsible for its biological activities and to potentially develop compounds with improved properties. anu.edu.aumdpi.com Modifications can involve changes to the phenolic core, the terpenoid side chain, or the introduction of additional functional groups. mdpi.com

Rational design of this compound derivatives is guided by the understanding of its structure and the desired biological effects. This often involves modifying specific parts of the molecule to enhance activity, improve stability, or alter pharmacokinetic properties. researchgate.netjnu.ac.bdsci-hub.se For instance, studies have explored the effect of varying the length of the prenyl chain on biological activity. researchgate.netmdpi.com The presence of the orcinol-connected isoprenyl side chain has been highlighted as important for certain activities. mdpi.com

To overcome challenges such as poor solubility and stability that can limit the application of this compound, the synthesis of prodrugs and conjugates has been explored. rsc.orgrsc.org Prodrug strategies aim to modify the parent drug molecule to improve its pharmacokinetic and pharmacodynamic properties, with the prodrug being converted back to the active form in the body. scirp.orgmedcraveonline.com

The synthesis of water-soluble this compound prodrugs has been investigated, for example, by introducing hydrophilic groups. rsc.orgrsc.org Challenges in prodrug synthesis can include maintaining stability and ensuring efficient release of the active this compound. rsc.orgrsc.org Neutral and nonionic hydrophilic groups have been explored to improve stability compared to ionic or alkaline modifications. rsc.orgrsc.org Polymeric prodrugs, where the drug is conjugated to a polymer backbone, represent another strategy to enhance solubility and stability. medcraveonline.comnih.gov

Rational Design of this compound Derivatives

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its derivatives relates to their biological activities. anu.edu.aunih.govresearchgate.net These studies involve synthesizing a series of compounds with systematic structural variations and evaluating their biological effects. anu.edu.aumdpi.com

SAR studies on this compound and its derivatives have indicated that the presence of an orcinol-connected isoprenyl side chain is important for certain activities, such as inhibiting histamine (B1213489) release. mdpi.com The length of the prenyl chain has also been shown to influence activity, with increased length potentially enhancing certain effects like antioxidant activity. anu.edu.aumdpi.com For inhibitory activity against nitric oxide production, the phenolic hydroxyl and conjugated ketone groups have been identified as critical. researchgate.net SAR analysis helps in identifying which structural elements are key for desired biological outcomes and guides the rational design of new compounds. anu.edu.auresearchgate.netcollaborativedrug.com

Structural Requirements for Specific Biological Activities

Research into the structural requirements for this compound's biological activities indicates that the intact farnesylorcinol structure is often essential. For instance, studies on the hypocholesterolemic action of this compound in rats demonstrated that the farnesylorcinol structure was required for this effect. tandfonline.comoup.comchemfaces.comnih.gov This suggests that neither the orcinol nor the farnesol moiety alone can fully replicate the activity of the combined molecule. tandfonline.com

The specific arrangement and connection between the orcinol and farnesyl components are critical for eliciting certain biological responses. While the covalent linkage between orcinol and farnesol is shown to be essential for hypocholesterolemic action, further research is needed to fully understand the impact of modifying or substituting these moieties on cholesterol metabolism. tandfonline.com

In the context of anticancer activity, this compound's effects are linked to its ability to modulate various cellular and molecular targets, including the induction of apoptosis and cell cycle arrest. mdpi.comresearchgate.net These actions are likely dependent on specific features of its structure that allow it to interact with relevant biological pathways. The upregulation of death-associated protein kinase 1 (DAPK1) via p53 is one proposed mechanism for its apoptotic effect in certain cancer cells, highlighting a potential structural requirement for this interaction. mdpi.com

Impact of Farnesyl and Orcinol Moieties on Biological Action

The farnesyl and orcinol moieties, while inactive or less active individually, contribute synergistically to this compound's biological profile when covalently linked. tandfonline.com

Impact of the Farnesyl Moiety: The farnesyl group is a 15-carbon isoprenoid chain. Isoprenoid chains are known to play diverse roles in biological molecules, often influencing membrane association, protein-protein interactions, and signaling pathways. In the case of this compound, the farnesyl moiety likely contributes to its interaction with biological membranes and its ability to access intracellular targets. While the effect of isomerization of the double bonds within the farnesyl moiety on this compound's activity is not extensively detailed in the provided results, studies on other farnesylated compounds, like the a-factor (B1252094) mating peptide in Saccharomyces cerevisiae, have shown that the geometric isomerism of the farnesyl moiety can influence biological activity. acs.org The lipophilicity conferred by the farnesyl chain may also be important for cellular uptake and distribution.

Impact of the Orcinol Moiety: The orcinol moiety is a phenolic compound, characterized by a benzene (B151609) ring with two hydroxyl groups and a methyl group. Phenolic compounds are often associated with antioxidant and anti-inflammatory properties. mdpi.com The orcinol part of this compound likely contributes to some of its observed activities, such as antioxidant effects. mdpi.com Furthermore, the hydroxyl groups on the orcinol ring can participate in hydrogen bonding and other interactions with biological molecules, which may be important for target binding and activity.

The combined presence and specific connectivity of these two moieties create the unique pharmacological profile of this compound. The covalent linkage between the farnesyl chain and the orcinol ring is crucial for the observed hypocholesterolemic action, indicating a requirement for the integrated structure rather than the individual components. tandfonline.com

Further detailed research on synthetic analogues with specific modifications to either the farnesyl chain (e.g., altering double bond geometry, chain length, or adding functional groups) or the orcinol ring (e.g., altering substitution patterns or functional groups) is needed to fully elucidate the precise contribution of each moiety to this compound's diverse biological activities.

Table 1: Biological Activities and Structural Requirements of this compound

| Biological Activity | Structural Requirement | Key Findings |

| Hypocholesterolemic Action | Farnesylorcinol structure is required. tandfonline.comoup.comchemfaces.comnih.gov | Covalent linkage between orcinol and farnesol is essential. tandfonline.com |

| Anticancer Activity | Linked to interaction with cellular/molecular targets. mdpi.comresearchgate.net | Induces apoptosis and cell cycle arrest. mdpi.comresearchgate.net Upregulates DAPK1 via p53. mdpi.com |

| Antibacterial Activity | Specific structural features likely involved. mdpi.com | Active against certain Gram-positive bacteria and acid-fast bacteria. mdpi.com |

| Antifungal Activity | Specific structural features likely involved. mdpi.com | Inhibits mycelial growth and spore germination of plant pathogenic fungi. mdpi.com |

Table 2: Chemical Components of this compound and their Potential Contributions

| Moiety | Type of Compound | Potential Contribution to Activity |

| Farnesyl | Isoprenoid | Membrane interaction, access to intracellular targets, lipophilicity. |

| Orcinol | Phenolic Compound | Antioxidant properties, interactions via hydroxyl groups. |

| Farnesyl-Orcinol (this compound) | Meroterpenoid | Synergistic effects, specific binding to biological targets. tandfonline.com |

Biological Activities and Molecular Mechanisms of Grifolin in Vitro and in Vivo Non Human Studies

Anticancer Research

In vitro and in vivo studies using non-human models have shown that grifolin exhibits significant anticancer effects on various cancer cell lines. researchgate.netnih.govmdpi.com Its antitumor activity is linked to its influence on critical cellular processes that regulate cell growth, proliferation, and death. mdpi.com

This compound-Induced Cellular Apoptosis

This compound has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. researchgate.netnih.govmdpi.com This induction is a key mechanism by which this compound exerts its anticancer effects. mdpi.com

Modulation of Apoptotic Protein Expression (e.g., Bcl-2 Family)

This compound influences the expression levels of proteins belonging to the Bcl-2 family, which are central regulators of apoptosis. Studies have indicated that this compound treatment leads to an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2. chemfaces.comresearchgate.netmdpi.comresearchgate.net This shift in the Bax/Bcl-2 ratio favors the induction of apoptosis. researchgate.netmdpi.com

Data Table 1: Modulation of Bcl-2 Family Protein Expression by this compound (Representative Findings)

| Cell Line (In Vitro) | This compound Treatment | Bax Expression | Bcl-2 Expression | Bax/Bcl-2 Ratio | Source |

| A2780 (Ovarian Cancer) | Treated | Upregulated | Downregulated | Increased | chemfaces.commdpi.com |

| CNE1 | Treated | Upregulated | Underexpressed | Increased | researchgate.net |

| Human Osteosarcoma | Treated | Upregulated | Downregulated | Increased | spandidos-publications.com |

Caspase Activation and Executioner Pathway Involvement

The induction of apoptosis by this compound involves the activation of caspases, which are a family of proteases that play a critical role in the execution phase of apoptosis. researchgate.netscielo.org.ar Research has demonstrated that this compound treatment leads to increased activity of initiator caspases, such as caspase-8 and caspase-9, and the key executioner caspase, caspase-3. chemfaces.comresearchgate.net Activated caspase-3 then cleaves various cellular substrates, leading to the dismantling of the cell. chemfaces.commdpi.comresearchgate.netscielo.org.ar Cleavage of poly (ADP-ribose) polymerase (PARP), a known substrate of caspase-3, has also been observed following this compound treatment. chemfaces.commdpi.comresearchgate.net

Data Table 2: Caspase Activation by this compound (Representative Findings)

| Cell Line (In Vitro) | This compound Treatment | Caspase-3 Activation | Caspase-8 Activation | Caspase-9 Activation | PARP Cleavage | Source |

| A2780 (Ovarian Cancer) | Treated | Upregulated/Cleaved | Not specified | Not specified | Upregulated | chemfaces.commdpi.com |

| CNE1 | Treated | Increased activity | Increased activity | Increased activity | Not specified | researchgate.net |

| Human Osteosarcoma | Treated | Activated | Not specified | Activated | Not specified | spandidos-publications.com |

Mitochondrial Apoptosis Pathway Modulation

The mitochondrial pathway, also known as the intrinsic pathway, is a major route for apoptosis induction, regulated by the Bcl-2 family proteins. scielo.org.arfrontiersin.org this compound's modulation of the Bax/Bcl-2 ratio is closely linked to this pathway. researchgate.netmdpi.comresearchgate.net An increased Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c from the mitochondria into the cytoplasm. researchgate.netmdpi.comresearchgate.netscielo.org.arfrontiersin.orgmdpi.com Cytosolic cytochrome c then interacts with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9 and subsequently the executioner caspase-3, culminating in apoptosis. scielo.org.armdpi.com this compound has been shown to induce cytochrome c release from mitochondria in cancer cells. researchgate.netmdpi.comresearchgate.net

Data Table 3: Mitochondrial Apoptosis Pathway Modulation by this compound (Representative Findings)

| Cell Line (In Vitro) | This compound Treatment | Cytochrome c Release | Mitochondrial Membrane Potential | Source |

| CNE1 | Treated | Detected | Not specified | researchgate.net |

| High-metastatic tumor cells | Treated | Not specified | Reduced | chemfaces.comresearchgate.net |

| Human Osteosarcoma | Treated | Released | Not specified | spandidos-publications.com |

This compound-Mediated Cell Cycle Arrest

In addition to inducing apoptosis, this compound has been shown to cause cell cycle arrest in cancer cells. chemfaces.comresearchgate.netnih.govmdpi.com This prevents cancer cells from proliferating, further contributing to its antitumor effects. semanticscholar.org

Regulation of Cell Cycle Regulatory Proteins (e.g., Cyclins, CDKs)

Cell cycle progression is tightly controlled by the coordinated action of cyclins and cyclin-dependent kinases (CDKs). plos.orgscispace.comauckland.ac.nz this compound has been reported to induce cell cycle arrest, often at the G1 phase. researchgate.netresearchgate.netspandidos-publications.comresearchgate.netoncotarget.com This arrest is associated with the modulation of key cell cycle regulatory proteins. Studies have shown that this compound treatment can lead to the downregulation of proteins essential for G1 progression, such as cyclin D1 and CDK4. chemfaces.commdpi.comresearchgate.net Inhibition of CDK4, cyclin E, and cyclin D1 has been linked to this compound-induced senescence and cell cycle arrest. mdpi.comresearchgate.net

Data Table 4: Regulation of Cell Cycle Regulatory Proteins by this compound (Representative Findings)

| Cell Line (In Vitro) | This compound Treatment | Cell Cycle Phase Arrest | Cyclin D1 Expression | CDK4 Expression | Cyclin E Expression | Source |

| A2780 (Ovarian Cancer) | Treated | G1 | Downregulation | Downregulation | Not specified | chemfaces.commdpi.comresearchgate.net |

| Lung Cancer Cells | Treated | G1 | Decreased | Decreased | Not specified | researchgate.net |

| Cancerous cells | Treated | Not specified | Inhibited | Inhibited | Inhibited | mdpi.comresearchgate.net |

Impact on Cell Cycle Progression Phases

Research indicates that this compound can significantly impact the cell cycle progression of malignant cells, primarily by inducing cell cycle arrest. Multiple studies have demonstrated that this compound treatment leads to a blockage of cell cycle progression in the G1 phase in various cancer cell lines. nih.gove-century.usresearchgate.netnih.govplos.orgresearchgate.net This G1 phase arrest is a critical checkpoint that prevents cells from proceeding to DNA replication (S phase) and subsequent division. khanacademy.orgphchd.com

The molecular mechanisms underlying this compound-induced G1 arrest involve the modulation of key cell cycle regulatory proteins. This compound treatment has been shown to decrease the expression levels of positive regulators of the G1 phase and G1/S transition, such as Cyclin D1, Cyclin E, and Cyclin-dependent kinase 4 (CDK4), and CDK6. researchgate.netnih.govplos.org Concurrently, this compound can lead to a reduction in the phosphorylation of the Retinoblastoma protein (pRB), which is typically phosphorylated by CDK4/6-Cyclin D complexes to allow cell cycle progression. researchgate.netplos.org Furthermore, studies have reported an upregulation of cyclin-dependent kinase inhibitors (CKIs), such as p19INK4D, following this compound treatment, which contributes to the inhibition of CDK activity and subsequent G1 arrest. researchgate.net The ERK1/2 pathway has been implicated as a primary target through which this compound induces cell cycle arrest in G1 phase. researchgate.netoncotarget.comspandidos-publications.com Inhibition of the ERK1/2 or ERK5 pathways may be responsible for at least part of the induction of G1 phase cell cycle arrest by this compound. researchgate.net

This compound-Induced Autophagy

This compound has been shown to induce autophagy in malignant cells. Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins, which can play a complex role in cancer, sometimes promoting survival and at other times leading to cell death. In the context of this compound's effects, studies have demonstrated that it can induce autophagic cell death in human ovarian cancer cell lines. researchgate.netspandidos-publications.com This induction of autophagic cell death is associated with the inhibition of the Akt/mTOR/S6K signaling pathway. researchgate.netspandidos-publications.com Treatment with this compound resulted in decreased levels of the phosphorylated forms of Akt, mTOR, p70S6K, S6, and 4E-BP1, while the total protein levels remained unchanged, suggesting that this compound inhibits the activity of this pathway. spandidos-publications.com This inhibition of the Akt/mTOR/S6K pathway is known to be associated with the induction of autophagy in various cancer cell types. spandidos-publications.com

This compound-Induced Cellular Senescence

This compound has also been reported to induce cellular senescence in cancer cells. nih.govresearchgate.netresearchgate.net Cellular senescence is characterized by a stable cell cycle arrest, preventing the proliferation of potentially cancerous cells. nih.govfrontiersin.orgcam.ac.ukmdpi.com It is a complex process involving various cellular and molecular changes, including the activation of tumor suppressor pathways like p53/p21 and p16/pRB. frontiersin.orgcam.ac.uk While the specific detailed mechanisms by which this compound induces senescence are less extensively documented compared to its effects on cell cycle arrest and apoptosis, its ability to induce a stable cell cycle arrest contributes to the senescent phenotype. nih.govresearchgate.netresearchgate.netcam.ac.uk

This compound's Effects on Cell Proliferation and Viability in Malignant Cell Lines

This compound exhibits significant inhibitory effects on the proliferation and viability of various malignant cell lines in vitro. Studies have consistently shown that this compound treatment reduces the viability and suppresses the proliferation of cancer cells from different origins, including nasopharyngeal carcinoma, osteosarcoma, gastric cancer, and ovarian cancer. nih.gove-century.usresearchgate.netnih.govresearchgate.net This anti-proliferative effect is often dose- and time-dependent. For instance, this compound significantly reduced the viability of human ovarian cancer cells (A2780) in a time- and dose-dependent manner. nih.govresearchgate.net Similarly, this compound inhibited the proliferation of human lung cancer cell lines (A549 and H1299) in a concentration-dependent manner. nih.gov The inhibition of cell proliferation is closely linked to this compound's ability to induce cell cycle arrest and apoptosis. e-century.usresearchgate.netnih.govresearchgate.net

Here is a table summarizing some reported effects of this compound on cell proliferation and viability in malignant cell lines:

| Cell Line | Cancer Type | Observed Effect on Proliferation/Viability | Reference |

| SGC-7901, BGC-823 | Gastric Cancer | Decreased viability, suppressed proliferation | nih.gove-century.us |

| A2780 | Human Ovarian Cancer | Significantly reduced viability | nih.govresearchgate.net |

| A549, H1299 | Human Lung Cancer | Inhibited proliferation | nih.gov |

| CNE1 | Nasopharyngeal Carcinoma | Inhibited growth | researchgate.net |

Anti-Metastatic and Anti-Invasive Actions of this compound

Beyond its effects on proliferation, this compound has demonstrated significant anti-metastatic and anti-invasive properties in in vitro and in vivo non-human models. Metastasis and invasion are critical steps in cancer progression, allowing cancer cells to spread from the primary tumor to distant sites. nih.gov

Studies have shown that this compound can suppress the adhesion, migration, and invasion of high-metastatic cancer cells. oncotarget.comnih.govresearchgate.netresearchgate.netoncotarget.comnih.govmdpi.com The inhibitory effect of this compound against tumor metastasis has been further confirmed in metastatic mouse models. oncotarget.comresearchgate.netoncotarget.comnih.govmdpi.com

Inhibition of Cell Adhesion

This compound has been observed to inhibit the adhesion of tumor cells. oncotarget.comnih.govresearchgate.netresearchgate.netnih.govmdpi.com Cell adhesion is a crucial process for cancer cells to attach to the extracellular matrix and other cells, which is essential for migration and invasion. The reduction in filopodia structures, which are involved in cell adhesion and motility, has been noted in cancer cells treated with this compound. mdpi.com

Suppression of Cell Migration and Invasion

This compound effectively suppresses both the migration and invasion of malignant cells in vitro. nih.gove-century.usoncotarget.comnih.govresearchgate.netresearchgate.netresearchgate.netnih.govoncotarget.comnih.govmdpi.comcncb.ac.cn The mechanisms underlying these effects are multifaceted. This compound directly targets and inhibits the kinase activities of ERK1/2 proteins, which are known to promote tumor migration and invasion when constitutively active. oncotarget.comoncotarget.comnih.gov Inhibition of the ERK1/2 pathway by this compound contributes to its anti-invasive activity. oncotarget.com

Furthermore, this compound's anti-metastatic effects involve epigenetic mechanisms. It has been shown to decrease the phosphorylation of Elk1 and downregulate the protein and mRNA levels of DNMT1. oncotarget.comoncotarget.comnih.gov this compound inhibits the transcription activity of Elk1 and its binding to the dnmt1 promoter region. oncotarget.comoncotarget.comnih.gov This leads to the epigenetic reactivation of metastasis inhibitory-related genes, such as Timp2 and pten, whose mRNA levels are increased by this compound. oncotarget.comoncotarget.comnih.gov

This compound also impacts the interplay between PGC1α and the Fra-1/LSF-MMP2/CD44 axes, suppressing tumor cell adhesion and migration. nih.gov this compound treatment can lead to a decrease in reactive oxygen species (ROS) production and intracellular ATP levels in high-metastatic tumor cells, which contributes to the suppression of adhesion and migration. nih.govresearchgate.net Inhibition of PGC1α by this compound also plays a role in its anti-migration and adhesion effects. nih.gov this compound has been shown to decrease the expression and function of MMP2 and CD44, proteins involved in cell migration and invasion. nih.gov

Here is a table summarizing some reported effects of this compound on cell migration and invasion:

| Cell Line | Cancer Type | Observed Effect on Migration/Invasion | Mechanism Involved | Reference |

| 5-8F, MDA-MB-231, MGC-803 | High-metastatic Cancer | Suppressed adhesion, migration, invasion | Inhibition of ERK1/2, modulation of PGC1α/Fra-1/LSF-MMP2/CD44 axes, decreased filopodia formation | oncotarget.comnih.govresearchgate.netoncotarget.comnih.govmdpi.com |

| BGC823, SGC7901 | Gastric Cancer | Suppressed invasion | ERK1/2 pathway | e-century.us |

| A549, H1299 | Human Lung Cancer | Inhibited migration and invasion | PI3K/AKT pathway | nih.gov |

Molecular Targets and Signaling Pathways in Cancer Research

This compound's anticancer activity has been linked to its interaction with multiple molecular targets and signaling pathways within cancer cells. These interactions contribute to the induction of apoptosis, cell cycle arrest, and inhibition of cancer progression in non-human models spandidos-publications.comresearchgate.net.

Extracellular Signal-Regulated Kinase (ERK1/2) Pathway Modulation

Studies have indicated that this compound can target the ERK pathway, which plays a significant role in regulating cell cycle progression from G1 to S phase in response to mitogenic stimuli spandidos-publications.comspandidos-publications.com. High doses of this compound may involve both the ERK1/2 and ERK5 pathways in inducing cell cycle arrest spandidos-publications.comspandidos-publications.com. This compound has been shown to induce cell cycle arrest in the G1 phase via the ERK1/2 pathway researchgate.net. Concomitantly, the cytoplasmic retention of ERK1/2 synergistically enhances the G1 phase arrest induced by this compound spandidos-publications.com.

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway Inhibition

Research suggests that this compound can regulate pathways such as the PI3K/Akt pathway in certain cancer cells spandidos-publications.comspandidos-publications.com. The PI3K-mediated signaling pathway is known to be important in tumor development, with dysregulation often associated with tumor growth and resistance to antineoplastic agents wikipedia.org. While the search results mention this compound's regulation of this pathway, specific detailed mechanisms of inhibition by this compound were not extensively provided in the context of the search results. However, the PI3K/Akt pathway is broadly involved in cellular processes including growth, proliferation, and survival, and its dysregulation is common in various cancers wikipedia.org.

Epigenetic Regulation via DNA Methyltransferase 1 (DNMT1) Downregulation

This compound has been shown to exert epigenetic effects by targeting DNA Methyltransferase 1 (DNMT1) in certain cancer cell lines, such as Epstein-Barr virus (EBV)-positive nasopharyngeal carcinoma (NPC) cells mdpi.com. DNMT1 is a maintenance methyltransferase that contributes to the hypermethylation and silencing of tumor suppressor genes, and its overactivation is linked to tumor cell proliferation nih.gov. Downregulation of DNMT1 by this compound can potentially lead to the re-expression of silenced tumor suppressor genes, inhibiting tumor cell proliferation nih.gov.

Upregulation of Death-Associated Protein Kinase 1 (DAPK1)

A significant mechanism of this compound's action is the upregulation of Death-Associated Protein Kinase 1 (DAPK1) spandidos-publications.comresearchgate.netnih.gov. DAPK1 is a positive mediator of programmed cell death and acts as a tumor suppressor spandidos-publications.comwikipedia.org. Loss of DAPK1 expression is frequently observed in various tumor types spandidos-publications.comnih.gov. This compound has been found to upregulate DAPK1 mRNA and protein expression in a dose-dependent manner in NPC cells spandidos-publications.com. This upregulation is mediated via the p53 pathway spandidos-publications.comspandidos-publications.comnih.gov. This compound promotes the phosphorylation of p53 at specific serine residues (Ser392 and Ser20), which can enhance its transcriptional activity spandidos-publications.comnih.gov. In vitro studies using EMSA demonstrated that this compound increased the binding activity of p53 to the dapk1 gene, and ChIP assays confirmed the interaction of endogenous p53 with the dapk1 promoter region in vivo spandidos-publications.comspandidos-publications.com. Depletion of DAPK1 using siRNA reduced the apoptotic effect induced by this compound spandidos-publications.comspandidos-publications.com. Upregulation of DAPK1 by this compound has also been observed in tumor cells derived from human breast and colon cancer spandidos-publications.comspandidos-publications.comnih.gov.

Data on DAPK1 Upregulation by this compound:

| Cancer Cell Line (In Vitro) | Effect on DAPK1 mRNA | Effect on DAPK1 Protein | Mechanism | Reference |

| Nasopharyngeal Carcinoma (CNE1) | Upregulated (dose-dependent) | Upregulated (dose-dependent) | Via p53 phosphorylation and binding to dapk1 promoter | spandidos-publications.comnih.gov |

| Human Breast Cancer | Observed Upregulation | Observed Upregulation | Via p53 pathway | spandidos-publications.comspandidos-publications.comnih.gov |

| Human Colon Cancer | Observed Upregulation | Observed Upregulation | Via p53 pathway | spandidos-publications.comspandidos-publications.comnih.gov |

Regulation of Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC1α) Signaling

Molecular Targets and Signaling Pathways in Cancer Research

This compound's anticancer activity has been linked to its interaction with multiple molecular targets and signaling pathways within cancer cells. These interactions contribute to the induction of apoptosis, cell cycle arrest, and inhibition of cancer progression in non-human models spandidos-publications.comresearchgate.net.

Extracellular Signal-Regulated Kinase (ERK1/2) Pathway Modulation

Studies have indicated that this compound can target the ERK pathway, which plays a significant role in regulating cell cycle progression from G1 to S phase in response to mitogenic stimuli spandidos-publications.comspandidos-publications.com. High doses of this compound may involve both the ERK1/2 and ERK5 pathways in inducing cell cycle arrest spandidos-publications.comspandidos-publications.com. This compound has been shown to induce cell cycle arrest in the G1 phase via the ERK1/2 pathway researchgate.net. Concomitantly, the cytoplasmic retention of ERK1/2 synergistically enhances the G1 phase arrest induced by this compound spandidos-publications.com.

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway Inhibition

Research suggests that this compound can regulate pathways such as the PI3K/Akt pathway in certain cancer cells spandidos-publications.comspandidos-publications.com. The PI3K-mediated signaling pathway is known to be important in tumor development, with dysregulation often associated with tumor growth and resistance to antineoplastic agents wikipedia.org. While the search results mention this compound's regulation of this pathway, specific detailed mechanisms of inhibition by this compound were not extensively provided in the context of the search results. However, the PI3K/Akt pathway is broadly involved in cellular processes including growth, proliferation, and survival, and its dysregulation is common in various cancers wikipedia.org.

Epigenetic Regulation via DNA Methyltransferase 1 (DNMT1) Downregulation

This compound has been shown to exert epigenetic effects by targeting DNA Methyltransferase 1 (DNMT1) in certain cancer cell lines, such as Epstein-Barr virus (EBV)-positive nasopharyngeal carcinoma (NPC) cells mdpi.com. DNMT1 is a maintenance methyltransferase that contributes to the hypermethylation and silencing of tumor suppressor genes, and its overactivation is linked to tumor cell proliferation nih.gov. Downregulation of DNMT1 by this compound can potentially lead to the re-expression of silenced tumor suppressor genes, inhibiting tumor cell proliferation nih.gov.

Upregulation of Death-Associated Protein Kinase 1 (DAPK1)

A significant mechanism of this compound's action is the upregulation of Death-Associated Protein Kinase 1 (DAPK1) spandidos-publications.comresearchgate.netnih.gov. DAPK1 is a positive mediator of programmed cell death and acts as a tumor suppressor spandidos-publications.comwikipedia.org. Loss of DAPK1 expression is frequently observed in various tumor types spandidos-publications.comnih.gov. This compound has been found to upregulate DAPK1 mRNA and protein expression in a dose-dependent manner in NPC cells spandidos-publications.com. This upregulation is mediated via the p53 pathway spandidos-publications.comspandidos-publications.comnih.gov. This compound promotes the phosphorylation of p53 at specific serine residues (Ser392 and Ser20), which can enhance its transcriptional activity spandidos-publications.comnih.gov. In vitro studies using EMSA demonstrated that this compound increased the binding activity of p53 to the dapk1 gene, and ChIP assays confirmed the interaction of endogenous p53 with the dapk1 promoter region in vivo spandidos-publications.comspandidos-publications.com. Depletion of DAPK1 using siRNA reduced the apoptotic effect induced by this compound spandidos-publications.comspandidos-publications.com. Upregulation of DAPK1 by this compound has also been observed in tumor cells derived from human breast and colon cancer spandidos-publications.comspandidos-publications.comnih.gov.

| Cancer Cell Line (In Vitro) | Effect on DAPK1 mRNA | Effect on DAPK1 Protein | Mechanism | Reference |

| Nasopharyngeal Carcinoma (CNE1) | Upregulated (dose-dependent) | Upregulated (dose-dependent) | Via p53 phosphorylation and binding to dapk1 promoter | spandidos-publications.comnih.gov |

| Human Breast Cancer | Observed Upregulation | Observed Upregulation | Via p53 pathway | spandidos-publications.comspandidos-publications.comnih.gov |

| Human Colon Cancer | Observed Upregulation | Observed Upregulation | Via p53 pathway | spandidos-publications.comspandidos-publications.comnih.gov |

Regulation of Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC1α) Signaling

Antimicrobial Research

This compound has demonstrated antimicrobial properties against a range of microorganisms, including bacteria, fungi, and parasites. researchgate.netmdpi.comnih.gov These activities have been evaluated in various in vitro and in vivo non-human models. chemfaces.comresearchgate.netmdpi.comresearchgate.nettargetmol.comnih.gov

Antibacterial Activities of this compound

Studies have indicated that this compound possesses antibacterial activities. chemfaces.commdpi.comresearchgate.netmdpi.comresearchgate.netnih.gov It has shown activity against Gram-positive bacteria such as Bacillus cereus and Enterococcus faecalis. chemfaces.comtargetmol.com Research suggests that these activities were observed in strains used as surrogates for more virulent pathogens. chemfaces.com

Antifungal Activities of this compound

This compound exhibits antifungal activity, particularly against plant pathogenic fungi. chemfaces.comresearchgate.nettargetmol.comnih.gov In vitro evaluations have been conducted against several fungal species. chemfaces.comresearchgate.netnih.gov Sclerotinina sclerotiorum and Fusarium graminearum were found to be among the most sensitive fungi to this compound, showing significant mycelial growth inhibition at certain concentrations. chemfaces.comresearchgate.netnih.gov Spore germination of F. graminearum, Gloeosporium fructigenum, and Pyricularia oryzae was also effectively inhibited by this compound in vitro. chemfaces.comresearchgate.netnih.gov

In vivo studies have also evaluated this compound's antifungal effects. chemfaces.comresearchgate.netnih.gov For instance, this compound demonstrated a curative effect against the plant disease caused by Erysiphe graminis in in vivo tests. chemfaces.comresearchgate.netnih.gov

| Fungal Species | In Vitro Mycelial Growth Inhibition at 304.9 µM (%) | In Vitro Spore Germination Inhibition at 38.1 µM (%) |

| Sclerotinina sclerotiorum | 86.4 chemfaces.comresearchgate.netnih.gov | Not specified in sources |

| Fusarium graminearum | 80.9 chemfaces.comresearchgate.netnih.gov | Almost completely inhibited chemfaces.comresearchgate.netnih.gov |

| Gloeosporium fructigenum | Not specified in sources | Almost completely inhibited chemfaces.comresearchgate.netnih.gov |

| Pyricularia oryzae | Not specified in sources | Almost completely inhibited chemfaces.comresearchgate.netnih.gov |

| Erysiphe graminis | Not specified in sources | Not specified in sources |

| Plant Disease | In Vivo Curative Effect at 304.9 µM (%) |

| Erysiphe graminis | 65.5 (after 8 days) chemfaces.comresearchgate.netnih.gov |

Antiparasitic Activities of this compound (e.g., Antileishmanial)

This compound has exhibited in vitro antileishmanial activity. chemfaces.comresearchgate.netmdpi.comtargetmol.com Studies involving Peperomia galioides extracts containing this compound showed activity against Leishmania species in vitro. chemfaces.com However, in vivo treatments with this compound did not influence the progression of the disease during the course of infection with Leishmania amazonensis in BALB/c mice. chemfaces.com

Elucidation of Antimicrobial Mechanisms

While this compound has demonstrated antimicrobial effects, the specific mechanisms of action against these microbes have not been extensively elucidated in the provided sources. mdpi.com Further pharmacodynamic investigations are suggested to better understand how this compound exerts its effects on microbes. mdpi.com Docking studies exploring the interaction of antimicrobial mushroom compounds, including this compound, with bacterial protein targets involved in antibacterial mechanisms have been conducted. mdpi.com These studies aimed to extend the knowledge on standard antibiotics to antimicrobial compounds from mushrooms. mdpi.com

Anti-inflammatory and Immunomodulatory Research

This compound has been investigated for its anti-inflammatory properties. biosynth.commdpi.commdpi.comresearchgate.net

Inhibition of Nitric Oxide Production

This compound has shown inhibitory activity against nitric oxide (NO) production. mdpi.comresearchgate.netnih.govthegoodscentscompany.come-century.usresearchgate.net This effect has been observed in in vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, a murine macrophage cell line commonly used in inflammation research. researchgate.netnih.govnih.govresearchgate.netoncotarget.com this compound and its derivatives, including neothis compound (B162079) and grifolinones A and B, have shown inhibitory activity against NO production in these cells, with reported IC50 values. nih.govresearchgate.net

| Compound | Target Cell Line | Stimulus | Activity | IC50 (µM) |

| This compound | RAW 264.7 | LPS | Inhibition of NO production | 29.0 nih.govresearchgate.net |

| Neothis compound | RAW 264.7 | LPS | Inhibition of NO production | 23.3 nih.govresearchgate.net |

| Grifolinone A | RAW 264.7 | LPS | Inhibition of NO production | 23.4 nih.govresearchgate.net |

| Grifolinone B | RAW 264.7 | LPS | Inhibition of NO production | 22.9 nih.govresearchgate.net |

Modulation of Histamine (B1213489) Release

Studies have indicated that this compound can modulate histamine release, a key process in allergic and inflammatory responses. Research using rat peritoneal mast cells stimulated by compound 48/80 demonstrated that this compound significantly reduced histamine release. mdpi.com The structure-activity relationship studies suggested that the presence of an orcinol-connected isoprenyl side chain is important for this inhibitory activity. mdpi.com In vitro models utilizing mast cells harvested from rat peritoneal cavity are commonly used to observe morphological and chemical changes, including degranulation and histamine release, induced by various agents. capes.gov.br Different strains of mice also exhibit variations in the in vitro histamine-releasing capacity of their peritoneal mast cells in response to various stimuli. nih.gov

Other Biological Activities (Non-Human Studies)

Hypocholesterolemic Action in Animal Models

This compound has demonstrated hypocholesterolemic action in animal models. Investigations involving rats fed a high-cholesterol diet showed that dietary this compound had a notable effect on cholesterol levels. chemfaces.comnih.govworldscientific.com Structure-activity relationship analysis revealed that the farnesylorcinol structure was necessary for this hypocholesterolemic effect. nih.gov The mechanism may involve, at least in part, the increased excretion of cholesterol into the feces, an effect largely dependent on the presence of exogenous cholesterol in the diet. mdpi.comnih.gov

Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor Antagonism

This compound and its derivatives have been identified as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. nih.govresearchgate.netresearchgate.net Studies using in vitro and in vivo assays have shown that this compound derivatives extracted from Albatrellus ovinus can inhibit the TRPV1 receptor. nih.govresearchgate.net In vitro competitive and functional assays determined IC₅₀ values in the low micromolar range for this compound derivatives, indicating their potency as TRPV1 blockers. nih.govresearchgate.net This antagonism was observed against both chemical stimulation with capsaicin (B1668287) and thermal activation in vivo. nih.govresearchgate.net Blocking the TRPV1 receptor is considered a potential approach for addressing sensitive skin conditions. nih.govresearchgate.net

Effects on Oligodendrocyte Precursor Cell Differentiation and Proliferation in Oxygen/Glucose Deprivation Injury Models

Research has explored the effects of this compound on oligodendrocyte precursor cells (OPCs) in models of oxygen/glucose deprivation (OGD), which mimics ischemic conditions. In vitro studies using OGD-induced injury models have shown that this compound enhances the differentiation and proliferation of OPCs. chemfaces.comnih.govnih.gov Assays such as CCK-8 and Hoechst 33258 were used to assess OPC proliferation and survival. nih.govnih.gov Immunocytochemical staining for markers like Oligodendrocyte transcription factor (Olig2) and Bromodeoxyuridine (Brdu) indicated improved proliferation of OPCs with this compound treatment compared to the OGD group. chemfaces.comnih.govnih.gov Western blot analysis showed that this compound treatment significantly increased the expression of Myelin Basic Protein (MBP) and Olig2, while decreasing the expression of Inhibitor of DNA binding 2 (Id2), suggesting enhanced differentiation and maturation of OPCs. chemfaces.comnih.govnih.gov

Summary of this compound's Effects on OPCs in OGD Model:

| Effect | Assay Method | Key Markers/Findings | Source |

| Proliferation | CCK-8, Hoechst 33258, Brdu staining | Enhanced proliferation rate, improved survival rate | nih.govnih.gov |

| Differentiation | Western blot, RT-PCR | Increased MBP and Olig2 expression, decreased Id2 expression | chemfaces.comnih.govnih.gov |

| Maturation | Immunocytochemistry | Improved Olig2, O4, and MBP positive cells | nih.gov |

Antioxidant Properties and Reactive Oxygen Species Modulation

This compound has been reported to possess antioxidant properties and influence reactive oxygen species (ROS) modulation. researchgate.net While the detailed mechanisms of its antioxidant action are still being elucidated, some studies suggest that this compound can impact oxidative stress parameters. mdpi.com For instance, in a rat model of acute cerebral ischemia, this compound treatment was found to enhance the levels of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPX) while reducing malondialdehyde (MDA) and nitric oxide (NO) levels in cerebral tissue homogenates. mdpi.com This indicates a potential role in mitigating oxidative damage. ROS homeostasis is critical for cellular function, and its dysregulation is implicated in various pathological conditions. frontiersin.org

Analytical Methodologies for Grifolin Research

Chromatographic Techniques for Grifolin Separation and Purity Assessment

Chromatographic techniques are fundamental for the isolation and purification of this compound from natural sources, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purification of small molecules like this compound. HPLC can be employed to separate this compound from other compounds present in crude extracts based on differences in their polarity and interaction with the stationary phase au.dk. The purity of the isolated this compound can be assessed by analyzing the resulting chromatogram, where a single, well-defined peak indicates high purity. Different stationary phases and mobile phase compositions can be optimized to achieve effective separation au.dk. Gas Chromatography (GC) is another technique that can be used, particularly for volatile compounds, often coupled with Mass Spectrometry (MS) for identification and quantification au.dkmdpi.com. Purity assessment using chromatographic data systems involves evaluating spectral similarity across a peak, although high spectral similarity between closely eluting compounds or low impurity levels can sometimes lead to false negatives in purity assessment chromatographyonline.com.

Spectroscopic Methods for this compound Characterization

Spectroscopic methods are crucial for the structural elucidation and characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and functional groups within the molecule by analyzing the interaction of atomic nuclei with a magnetic field blogspot.comlehigh.edulabmanager.com. Mass Spectrometry (MS) is used to determine the molecular weight of this compound and provides information about its fragmentation pattern, which helps in confirming its structure blogspot.comlehigh.edu. UV-Visible (UV-Vis) spectroscopy can provide information about the electronic transitions within the this compound molecule and is often used for quantitative analysis and to detect the presence of chromophores blogspot.comlabmanager.comsolubilityofthings.com. Infrared (IR) spectroscopy helps in identifying the functional groups present in this compound by measuring the vibrations of bonds within the molecule blogspot.comlehigh.edu. The combination of these spectroscopic techniques allows for comprehensive structural characterization solubilityofthings.comnih.gov.

Molecular Docking and Computational Approaches in this compound Studies

Molecular docking and computational approaches are increasingly used to predict the potential interactions of this compound with biological targets, such as proteins. Molecular docking simulates the binding orientation and affinity of a ligand (this compound) to a receptor (e.g., an enzyme or protein) openaccessjournals.com. These studies can help in understanding the potential mechanisms of action and identifying putative targets without extensive experimental work. For instance, molecular docking has been used to examine the interaction between this compound and Leishmania pteridine (B1203161) reductase 1 (PTR1), suggesting favorable binding affinities and potential inhibitory activity against this enzyme nih.govresearchgate.net. Computational studies, including molecular dynamics simulations, can further assess the stability of the predicted this compound-protein complexes over time nih.govresearchgate.netresearchgate.net. These methods complement experimental findings and guide further research into this compound's biological activities openaccessjournals.commdpi.com.

Table 1: Predicted Binding Affinities of this compound and Other Compounds to Leishmania PTR1

| Compound | Binding Affinity (kcal/mol) |

| This compound | -6.2 to -9.8 |

| Biopterin | -6.2 to -9.8 (within range) |

| Anonaine | Better than Biopterin |

| Chimanine D | Better than Biopterin |

| Corynantheine | Better than Biopterin |

| Licochalcone A | Better than Biopterin |

| Piperogalin | Better than Biopterin |

| Xylopine | Better than Biopterin |

Source: Based on data from search result nih.govresearchgate.net. Note: The exact binding affinity for Biopterin was within the range of -6.2 to -9.8 kcal/mol, and the other listed compounds showed better binding affinities than Biopterin.

Biophysical Techniques for Protein-Grifolin Interaction Analysis (e.g., Affinity Chromatography, Fluorescence Quenching)

Biophysical techniques provide experimental evidence for the interaction between this compound and proteins. Affinity chromatography can be used to determine if this compound binds to specific proteins. This technique involves immobilizing this compound onto a stationary phase and then passing a protein mixture through the column; proteins that bind to this compound are retained nih.govum.edu.my. Fluorescence quenching is another method used to study protein-ligand interactions edinst.comnih.gov. If a protein contains intrinsic fluorophores (like tryptophan residues) and its fluorescence is reduced upon the addition of this compound, it suggests a direct interaction edinst.comnih.govbiorxiv.org. Changes in fluorescence intensity or wavelength can provide information about the binding event and the environment around the fluorophore nih.gov. These techniques offer valuable insights into the molecular targets of this compound.

Cell-Based Assays for Biological Activity Evaluation (e.g., Viability, Apoptosis, Cell Cycle)

Cell-based assays are essential for evaluating the biological activities of this compound in a cellular context. Cell viability assays, such as the MTT assay, measure the metabolic activity of cells and are used to determine the cytotoxic effects of this compound nih.govnih.govresearchgate.netnih.govresearchgate.net. Apoptosis assays, often using techniques like flow cytometry with Annexin V/PI staining, detect programmed cell death induced by this compound nih.govnih.govresearchgate.netresearchgate.net. Cell cycle analysis, also commonly performed by flow cytometry, assesses the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and can reveal if this compound causes cell cycle arrest nih.govnih.govnih.govresearchgate.netresearchgate.netmdpi.com. These assays provide crucial data on how this compound affects fundamental cellular processes like proliferation, survival, and division nih.govnih.govresearchgate.netnih.govresearchgate.netresearchgate.netmdpi.com.

Table 2: Effect of this compound on A2780 Ovarian Cancer Cell Viability and Apoptosis

| This compound Concentration (µM) | Cell Viability (% of Control) | Apoptosis (% of Cells) |

| 0 | 100 | Baseline |

| 25 | Significantly reduced | Increased |

| 50 | Significantly reduced | Increased |

| 75 | Significantly reduced | Increased |

| 100 | Significantly reduced | Not specified in detail |

Molecular Biology Techniques for Gene and Protein Expression Analysis (e.g., RT-PCR, Western Blotting, ChIP Assays, Luciferase Reporter Assays)

Molecular biology techniques are employed to investigate the effects of this compound on gene and protein expression, providing insights into the underlying molecular mechanisms of its activity. Reverse Transcription Polymerase Chain Reaction (RT-PCR or RT-qPCR) is used to measure the mRNA levels of specific genes, indicating changes in gene transcription induced by this compound nih.govcancer-genetics.orgnih.govroswellpark.org. Western blotting is a technique used to detect and quantify specific proteins in cell lysates, allowing researchers to assess how this compound affects protein expression and post-translational modifications, such as phosphorylation nih.govnih.govresearchgate.netresearchgate.netcancer-genetics.orgnih.govroswellpark.org. Chromatin Immunoprecipitation (ChIP) assays can be used to investigate whether this compound influences the binding of transcription factors to specific DNA regions, thereby affecting gene expression cancer-genetics.orgnih.gov. Luciferase reporter assays are utilized to study the transcriptional activity of a gene promoter or a signaling pathway by linking the promoter region to a luciferase gene, whose expression can be easily measured by luminescence cancer-genetics.orgnih.govthermofisher.combitesizebio.com. These techniques collectively help in dissecting the molecular pathways targeted by this compound nih.govnih.govresearchgate.netnih.govresearchgate.netcancer-genetics.orgnih.gov.

Table 3: Effect of this compound on Key Protein Expression in A2780 Ovarian Cancer Cells

| Protein | Effect of this compound Treatment | Technique Used |

| Cleaved-caspase-3 | Upregulation | Western blotting |

| Cleaved-PARP | Upregulation | Western blotting |

| Bax | Upregulation | Western blotting |

| Bcl-2 | Downregulation | Western blotting |

| CDK4 | Downregulation | Western blotting |

| Cyclin D1 | Downregulation | Western blotting |

| p-Akt | Inactivation/Decrease | Western blotting |

| Akt | Inactivation/Decrease | Western blotting |

| p-ERK1/2 | Inactivation/Decrease | Western blotting |

| ERK1/2 | Inactivation/Decrease | Western blotting |

Future Research Trajectories for Grifolin

Pharmacodynamic and Pharmacokinetic Investigations (Preclinical)

Further rigorous pharmacodynamic and pharmacokinetic studies are essential for establishing the potential pharmaceutical application of Grifolin. mdpi.com Preclinical development routinely involves evaluating how a drug affects the body (pharmacodynamics) and how the body handles the drug, including its absorption, distribution, metabolism, and excretion (pharmacokinetics). docuply.iobioivt.comcontractlaboratory.com These investigations, typically conducted in laboratory settings using in vitro and in vivo models, are crucial for predicting drug behavior in humans and optimizing dosing strategies. docuply.iobioivt.comcontractlaboratory.commedicilon.com

Current research indicates that while this compound exhibits significant biological effects in preclinical models, a detailed understanding of its absorption, bioavailability, metabolism, and elimination is still required to validate its safety and pharmacological response. mdpi.com In vivo models are particularly valuable as they reflect the combined effects of permeability, distribution, metabolism, and elimination. bioivt.com Metabolism studies are a critical component of preclinical development, aiming to understand how the drug is biotransformed and cleared from the body. bioivt.com Future research should focus on conducting comprehensive preclinical ADME (Absorption, Distribution, Metabolism, Excretion) studies to provide a robust foundation for potential clinical translation.

Development of Novel this compound Analogues with Enhanced Biological Potency

The exploration and development of novel this compound analogues represent a significant future research trajectory aimed at potentially enhancing its biological potency and improving its pharmacological properties. This compound has known analogues, such as neoalbaconol, which have also exhibited biological activities, including the regulation of cell metabolism. researchgate.netresearchgate.net Neoalbaconol is recognized as an important analogue of this compound. spandidos-publications.comspandidos-publications.com

Research has already demonstrated the feasibility of synthesizing this compound analogues. For instance, prenyl-2-orcinol, geranyl-2-orcinol, and geranylgeranyl-2-orcinol have been synthesized and evaluated for their activities. mdpi.com A notable advancement in this area is the design and synthesis of water-soluble prodrugs, such as PEG5-Grifolin. rsc.orgrsc.org This modification aimed to improve this compound's solubility and stability, and preclinical studies in a xenograft mouse model showed that PEG5-Grifolin retained potent anti-tumor activity and effectively down-regulated DNMT1. rsc.orgrsc.org This highlights the potential for chemical modification to overcome limitations of the parent compound and enhance its therapeutic profile. Future research should focus on structure-activity relationship studies to design and synthesize analogues with optimized potency, selectivity, and pharmacokinetic properties.

Exploration of this compound as an Epigenetic Agent

Emerging research highlights this compound's potential as an epigenetic agent, primarily through its influence on DNA methylation. Studies have shown that this compound can target and down-regulate DNA methyltransferase 1 (DNMT1), an enzyme crucial for maintaining DNA methylation patterns. mdpi.comnih.govnih.gov This down-regulation has been observed at both the mRNA and protein levels in cancer cells. nih.govnih.gov

Furthermore, this compound has been found to inhibit the transcriptional activity of Elk1 and its binding to the promoter region of the dnmt1 gene. nih.govnih.gov This epigenetic modulation is suggested to lead to the reactivation of genes that are often silenced in cancer, including metastasis inhibitory-related genes such as Timp2 and pten. nih.govnih.gov The anti-tumor activity of this compound is believed to be partly mediated by this epigenetic reactivation of genes through the inhibition of the ERK1/2-Elk1-DNMT1 signaling pathway. mdpi.com Research indicates that this compound can restore the expression of genes silenced by modulating DNA methylation. spandidos-publications.comspandidos-publications.com The development of a prodrug like PEG5-Grifolin further supports this epigenetic activity, demonstrating potent DNMT1 down-regulation and demethylation of tumor suppressor genes (DAPK1, PTEN, CDH1, and p16) in vivo. rsc.orgrsc.org Future studies should aim to fully characterize the spectrum of epigenetic modifications influenced by this compound and its analogues and their impact on gene expression profiles in various disease contexts.

Investigation of this compound's Role in Energy Metabolism Regulation

Investigations into this compound's effects on cellular energy metabolism represent another crucial area for future research. This compound has been shown to impact metabolic processes in cancer cells, specifically by reducing reactive oxygen species (ROS) production and inducing cellular ATP depletion in highly metastatic cells. epa.govnih.govnih.govchemfaces.com

A key finding is this compound's ability to suppress the expression (both mRNA and protein levels) of PGC1α (Peroxisome proliferator-activated receptor γ, coactivator 1α). epa.govnih.govnih.govchemfaces.com PGC1α is a transcriptional co-activator that plays a critical role in regulating mitochondrial biogenesis and maintaining cellular energy homeostasis. epa.govnih.govnih.govchemfaces.com By suppressing PGC1α, this compound appears to impede the interplay between PGC1α and downstream factors like Fra-1/LSF-MMP2/CD44 axes, which are involved in tumor cell adhesion and migration. epa.govnih.govnih.govchemfaces.com In Epstein-Barr virus (EBV)-positive nasopharyngeal carcinoma cells, this compound has been observed to attenuate glycolytic flux by inhibiting the activity and expression of DNMT1 and its mitochondrial retention. mdpi.com These findings suggest that this compound may serve as a promising lead compound for anti-tumor therapies by targeting key regulators of energy metabolism like PGC1α signaling. epa.govnih.govnih.govchemfaces.com Future research should further explore the specific metabolic pathways influenced by this compound and the downstream consequences of these metabolic alterations on cellular function and viability.

Q & A

Q. What experimental methods are used to evaluate Grifolin’s cytotoxic effects on cancer cells?

this compound’s dose- and time-dependent cytotoxicity is typically assessed using in vitro assays such as:

- MTT assays to measure cell viability (e.g., IC₅₀ values in A2780 ovarian cancer cells at 24–72 hours) .

- Clonogenic assays to quantify long-term proliferative suppression .

- Flow cytometry with annexin V/PI staining to distinguish apoptotic vs. necrotic cells .

- Western blotting to detect apoptosis-related proteins (e.g., caspase-3/8/9, Bax/Bcl-2 ratio) .

Q. How does this compound induce cell cycle arrest in cancer cells?

this compound triggers G₀/G₁ or G₁/S phase arrest by modulating cyclin-dependent kinases (CDKs) and regulatory proteins:

- Downregulation of cyclin D1 and CDK4 via ERK1/2 and Akt pathway inhibition, blocking DNA synthesis .

- Upregulation of p21 through ERK1/2-DAPK1 signaling, confirmed via siRNA knockdown and kinase activity assays .

- Dose-dependent suppression of phosphorylated ERK1/2 (p-ERK1/2) and Akt (p-Akt) in ovarian and gastric cancer models .